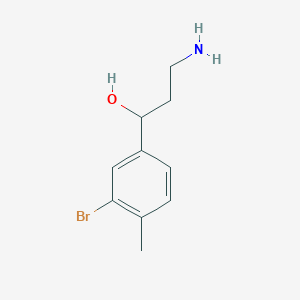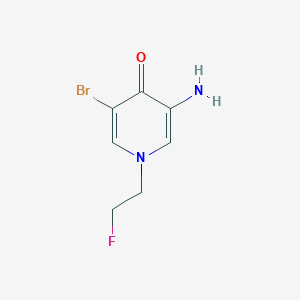![molecular formula C11H20N2O B13188318 1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13188318.png)
1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2,6-Diazaspiro[34]octan-2-yl}-2,2-dimethylpropan-1-one is a chemical compound with the molecular formula C11H20N2O This compound is part of the diazaspiro family, which is known for its unique spirocyclic structure The spirocyclic framework is characterized by a bicyclic system where two rings are connected through a single atom, creating a rigid and three-dimensional structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,2-dimethylpropan-1-one typically involves the construction of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable diaza compound with a ketone precursor under controlled conditions. For example, the reaction of 2,6-diazaspiro[3.4]octane with 2,2-dimethylpropan-1-one in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,2-dimethylpropan-1-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its rigid spirocyclic framework can be utilized in the development of novel materials with specific mechanical and thermal properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one: Another member of the diazaspiro family, known for its sigma-1 receptor antagonistic properties.
1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one: A closely related compound with a similar structure but different functional groups.
Uniqueness
1-{2,6-Diazaspiro[34]octan-2-yl}-2,2-dimethylpropan-1-one stands out due to its specific functionalization at the spirocyclic core, which can impart unique chemical and biological properties
Propiedades
Fórmula molecular |
C11H20N2O |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
1-(2,7-diazaspiro[3.4]octan-2-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H20N2O/c1-10(2,3)9(14)13-7-11(8-13)4-5-12-6-11/h12H,4-8H2,1-3H3 |
Clave InChI |
PDSFTXVGUDAUGD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)N1CC2(C1)CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13188255.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13188285.png)
![5-({[(benzyloxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13188295.png)
![6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13188302.png)
![5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile](/img/structure/B13188303.png)


![8,8-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13188321.png)


![3-[5-(Propan-2-yl)furan-2-yl]morpholine](/img/structure/B13188342.png)
